molecular formula C9H11BO2 B1419813 (3-Cyclopropylphenyl)boronic acid CAS No. 1049730-10-0

(3-Cyclopropylphenyl)boronic acid

Cat. No.: B1419813
CAS No.: 1049730-10-0
M. Wt: 162 g/mol
InChI Key: BFFVQXUPALEVGS-UHFFFAOYSA-N
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Description

(3-Cyclopropylphenyl)boronic acid: is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring substituted with a cyclopropyl group. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique structure and properties make it a valuable reagent in various chemical and biological applications.

Preparation Methods

The synthesis of (3-Cyclopropylphenyl)boronic acid typically involves the following steps:

  • Boronic Acid Derivatives: : The starting material is often a boronic acid derivative, such as phenylboronic acid.

  • Cyclopropylation: : The phenylboronic acid undergoes cyclopropylation to introduce the cyclopropyl group at the 3-position of the phenyl ring.

  • Purification: : The final product is purified through recrystallization or chromatography to obtain the pure This compound .

Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

(3-Cyclopropylphenyl)boronic acid: participates in various chemical reactions, including:

  • Suzuki-Miyaura Cross-Coupling: : This reaction involves the coupling of This compound with aryl halides in the presence of a palladium catalyst. The major product is a biaryl compound.

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : Reduction reactions can convert the boronic acid to boronic esters or other reduced forms.

  • Substitution Reactions: : The boronic acid group can undergo substitution reactions with various nucleophiles to form different boronic acid derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as sodium carbonate, and solvents like toluene or water.

Scientific Research Applications

(3-Cyclopropylphenyl)boronic acid: has several scientific research applications, including:

  • Organic Synthesis: : It is widely used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

  • Boronate Affinity Materials: : These materials are used in separation, sensing, imaging, diagnostic, and drug delivery applications.

  • Biological Research: : The compound is used in the study of enzyme inhibitors and other biological targets.

  • Material Science: : It is employed in the development of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism by which (3-Cyclopropylphenyl)boronic acid exerts its effects involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond between the boronic acid and the aryl halide. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.

Comparison with Similar Compounds

(3-Cyclopropylphenyl)boronic acid: is compared with other similar compounds, such as 3-formylphenylboronic acid and 4-formylphenylboronic acid . The uniqueness of This compound lies in its cyclopropyl group, which imparts distinct chemical and physical properties compared to other phenylboronic acids.

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Properties

IUPAC Name

(3-cyclopropylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,11-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFVQXUPALEVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669766
Record name (3-Cyclopropylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049730-10-0
Record name (3-Cyclopropylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-cyclopropylphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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